4-Hydroxy-3-nonylnaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-nonylnaphthalene-1,2-dione is a chemical compound with a unique structure that includes a naphthalene core substituted with a hydroxy group and a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nonylnaphthalene-1,2-dione typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the hydroxy and nonyl substituents. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, ensuring high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nonylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different hydroxy or carbonyl derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents on the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy-substituted naphthalenes.
Scientific Research Applications
4-Hydroxy-3-nonylnaphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-nonylnaphthalene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
4-Hydroxy-3-methoxybenzaldehyde: Used in flavoring and fragrance industries.
Uniqueness: 4-Hydroxy-3-nonylnaphthalene-1,2-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
22799-68-4 |
---|---|
Molecular Formula |
C19H24O3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-hydroxy-3-nonylnaphthalene-1,2-dione |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-7-8-13-16-17(20)14-11-9-10-12-15(14)18(21)19(16)22/h9-12,20H,2-8,13H2,1H3 |
InChI Key |
SLGDVSGIYBSSDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.